2-(3-羟基苯氧基)乙酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

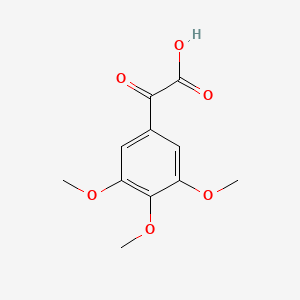

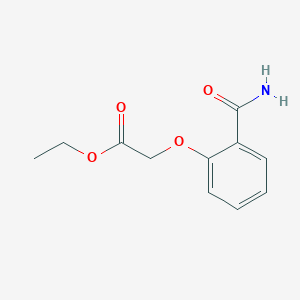

Ethyl 2-(3-hydroxyphenoxy)acetate is a chemical compound with the molecular formula C10H12O4 . It is a derivative of phenol, and it contains an ethyl acetate functional group .

Molecular Structure Analysis

The molecular structure of Ethyl 2-(3-hydroxyphenoxy)acetate consists of an ethyl acetate functional group attached to a phenol derivative . The linear formula for this compound is C10H12O4 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 2-(3-hydroxyphenoxy)acetate are not detailed in the search results, it’s worth noting that esters like this compound can undergo reactions such as hydrolysis, reduction, and Grignard reactions .Physical And Chemical Properties Analysis

The molecular weight of Ethyl 2-(3-hydroxyphenoxy)acetate is 196.2 g/mol . Other physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .科学研究应用

药物生产中的酶促合成

一项研究探索了涉及固定化脂肪酶的酶促水解,以生产一种原型抗哮喘药物,展示了酶促过程在合成复杂分子(如用于制药应用的 2-(3-羟基苯氧基)乙酸乙酯衍生物)中的潜力 (Bevilaqua 等人,2004 年)。

材料科学与金属液晶

对基于 3-酮酸酯的新型金属液晶的研究(包括 2-(3-羟基苯氧基)乙酸乙酯的衍生物)突出了其在材料科学中开发新型液晶材料的潜力 (Kovganko 和 Kovganko,2013 年)。

化学合成与改性

一项化学研究证明了乙烯基鏻盐介导的烷基丙炔酸酯与氨基苯酚或羟基苯酚之间的反应,表明了 2-(3-羟基苯氧基)乙酸乙酯在有机合成中的多功能性 (Yavari 等人,2006 年)。

缓蚀

对某些查耳酮衍生物(包括 2-(3-羟基苯氧基)乙酸乙酯衍生物)的缓蚀行为的研究,提供了它们在酸性环境中保护低碳钢的有效性的见解,这在工业应用中可能是有益的 (Lgaz 等人,2017 年)。

抗氧化特性

对核桃仁的研究发现 2-(3-羟基苯氧基)乙酸乙酯是一种具有显着抗氧化活性的化合物,表明其在食品保鲜和健康补充剂中的潜在用途 (Zhang 等人,2009 年)。

安全和危害

作用机制

Target of Action

The primary targets of Ethyl 2-(3-hydroxyphenoxy)acetate are currently unknown. This compound is a unique chemical provided to early discovery researchers . The buyer assumes responsibility to confirm the product’s identity and/or purity

Biochemical Pathways

This pathway is unique in that it combines CO2 fixation with energy storage, enabling lithotrophic growth .

生化分析

Biochemical Properties

Ethyl 2-(3-hydroxyphenoxy)acetate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with enzymes such as alcohol dehydrogenase and cytochrome P450, which are involved in oxidative stress pathways . These interactions suggest that Ethyl 2-(3-hydroxyphenoxy)acetate may influence the redox state of cells and contribute to the regulation of oxidative stress.

Cellular Effects

Ethyl 2-(3-hydroxyphenoxy)acetate has been shown to affect various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been reported to modulate the activity of signaling molecules involved in oxidative stress responses, thereby affecting gene expression related to antioxidant defenses . Additionally, Ethyl 2-(3-hydroxyphenoxy)acetate can alter cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of Ethyl 2-(3-hydroxyphenoxy)acetate involves its binding interactions with biomolecules and its effects on enzyme activity. It has been found to bind to the active sites of enzymes such as alcohol dehydrogenase and cytochrome P450, leading to enzyme inhibition or activation . These interactions result in changes in gene expression and cellular responses to oxidative stress. The compound’s ability to modulate enzyme activity highlights its potential as a regulator of biochemical pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(3-hydroxyphenoxy)acetate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 2-(3-hydroxyphenoxy)acetate remains stable under controlled conditions, but its degradation products can have distinct biochemical activities . Long-term exposure to the compound has been associated with sustained modulation of oxidative stress pathways and cellular metabolism.

Dosage Effects in Animal Models

The effects of Ethyl 2-(3-hydroxyphenoxy)acetate vary with different dosages in animal models. At lower doses, the compound has been found to exert beneficial effects on oxidative stress and cellular metabolism. At higher doses, it can induce toxic or adverse effects, including oxidative damage and disruption of metabolic processes . These findings highlight the importance of dosage optimization in potential therapeutic applications of Ethyl 2-(3-hydroxyphenoxy)acetate.

Metabolic Pathways

Ethyl 2-(3-hydroxyphenoxy)acetate is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. It interacts with enzymes such as alcohol dehydrogenase and cytochrome P450, which play key roles in the metabolism of ethanol and other substrates . These interactions can influence metabolic flux and the levels of metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Ethyl 2-(3-hydroxyphenoxy)acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters that facilitate its uptake and distribution across cellular compartments . These interactions can affect the localization and accumulation of Ethyl 2-(3-hydroxyphenoxy)acetate, influencing its biochemical activity and cellular effects.

Subcellular Localization

Ethyl 2-(3-hydroxyphenoxy)acetate exhibits specific subcellular localization patterns that are critical for its activity and function. The compound is directed to particular cellular compartments, such as the mitochondria and endoplasmic reticulum, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing Ethyl 2-(3-hydroxyphenoxy)acetate to these subcellular locations, thereby modulating its biochemical effects.

属性

IUPAC Name |

ethyl 2-(3-hydroxyphenoxy)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-5-3-4-8(11)6-9/h3-6,11H,2,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSELHKIYIMPZOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC(=C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40459775 |

Source

|

| Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

68747-24-0 |

Source

|

| Record name | Acetic acid, (3-hydroxyphenoxy)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40459775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Fluorophenyl)-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1312142.png)

![{4-[(E)-2-pyridin-4-ylvinyl]phenyl}amine](/img/structure/B1312155.png)

![2-[(4-Fluorophenyl)carbonyl]furan](/img/structure/B1312183.png)

![[2-(1H-tetrazol-5-yl)phenoxy]acetic acid](/img/structure/B1312190.png)

![Hexanal, 6-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1312199.png)